molecular formula C17H23NO4 B8100606 4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid

Cat. No.: B8100606
M. Wt: 305.4 g/mol
InChI Key: JNIWLSIBKAVFJK-UHFFFAOYSA-N
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Description

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzoic acid moiety attached to a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced via a coupling reaction, often using reagents like benzoic acid derivatives and coupling agents such as EDCI or DCC.

    Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzoic acid moiety to other functional groups.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a similar structure but with the Boc group at the 4-position of the piperidine ring.

    2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another similar compound with the Boc group at the 4-position and the benzoic acid moiety at the 2-position.

Uniqueness

4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid is unique due to the specific positioning of the Boc group and the benzoic acid moiety, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable building block for the synthesis of specialized molecules with desired properties.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-5-4-6-14(18)12-7-9-13(10-8-12)15(19)20/h7-10,14H,4-6,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWLSIBKAVFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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